Etoposide Impurity C Etoposide Impurity C An impurity of Etoposide. Etoposide is a cytotoxic anticancer drug which belongs to the topoisomerase inhibitor drug class. It is used in form of its salt etoposide phosphate.
Brand Name: Vulcanchem
CAS No.: 100007-53-2
VCID: VC0193384
InChI: InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29-/m1/s1
SMILES:
Molecular Formula: C29H32O13
Molecular Weight: 588.6 g/mol

Etoposide Impurity C

CAS No.: 100007-53-2

Cat. No.: VC0193384

Molecular Formula: C29H32O13

Molecular Weight: 588.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Etoposide Impurity C - 100007-53-2

Specification

CAS No. 100007-53-2
Molecular Formula C29H32O13
Molecular Weight 588.6 g/mol
IUPAC Name (5S,5aR,8aR,9R)-5-[[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Standard InChI InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29-/m1/s1
Standard InChI Key VJJPUSNTGOMMGY-LMSDHMSKSA-N
Isomeric SMILES C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
Canonical SMILES CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Structural Identification

Etoposide Impurity C is identified by the CAS registry number 100007-53-2, which uniquely defines its chemical structure. The compound has the molecular formula C29H32O13, identical to that of etoposide itself, indicating it is an isomeric form of the parent drug. With a molecular weight of 588.56 g/mol, this compound contains a complex structure that includes multiple functional groups and stereogenic centers .

The IUPAC name of Etoposide Impurity C is (5R, 5aR, 8aR, 9S)-9-[[4, 6-O-[(R)-ethylidene]-α-D-glucopyranosyl]oxy]-5-(4-hydroxy-3, 5-dimethoxyphenyl)-5, 8, 8a, 9-tetrahydroisobenzofuro[5, 6-f] benzodioxol-6(5aH)-one, which provides complete stereochemical information about the molecule . This nomenclature indicates that the compound is structurally similar to etoposide but differs in specific stereochemical configurations.

The structural representation of Etoposide Impurity C can also be expressed using SMILES notation: O=C([C@]1([H])[C@@H]2C3=CC(OC)=C(O)C(OC)=C3)OC[C@]1([H])C@HC6=C2C=C7OCOC7=C6 . This string provides a linear representation of the compound's molecular structure that can be interpreted by chemical software systems.

Physical and Chemical Properties

The physical and chemical properties of Etoposide Impurity C are closely related to its structural features. The British Pharmacopoeia lists this impurity among those that must be controlled in etoposide formulations, indicating its significance in quality control . As α-Etoposide, it represents a stereoisomeric variant of the parent drug, with specific differences in stereochemistry that affect its chemical behavior.

Regulatory Context and Analytical Standards

Pharmacopoeial Requirements

Etoposide Impurity C is subject to stringent regulatory control as defined by major pharmacopoeias worldwide. The British Pharmacopoeia specifically limits the presence of several etoposide impurities, including what may be referred to as "α-ethylidene lignan P," which appears to be related to Etoposide Impurity C . These limitations are critical for ensuring the quality and safety of etoposide pharmaceutical products.

Regulatory authorities require pharmaceutical manufacturers to monitor and control the levels of Etoposide Impurity C in drug formulations. The specifications typically include acceptance criteria for this impurity based on validated analytical methods. The strict control of impurities in etoposide formulations is necessary due to the narrow therapeutic index of this anticancer agent and the potential impact of impurities on safety and efficacy.

Applications in Pharmaceutical Analysis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator